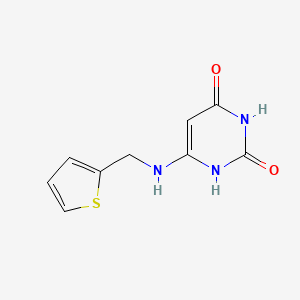

6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(thiophen-2-ylmethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBWVMKXLXEPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.

The compound's molecular formula is , with a molecular weight of 237.28 g/mol. It features a pyrimidine ring substituted with a thiophen-2-ylmethyl group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.28 g/mol |

| CAS Number | 2091182-53-3 |

Synthesis

The synthesis of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation reaction of thiophen-2-ylmethylamine with a suitable pyrimidine precursor under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to ensure complete conversion .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cells by triggering cell cycle arrest at the G2/M phase. This effect is associated with the upregulation of pro-apoptotic markers such as BAX and caspase-3, alongside downregulation of the anti-apoptotic Bcl-2 gene .

Case Study:

A study focused on dual inhibitors of BRD4 and PLK1 revealed that compounds similar to 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved binding to specific sites on BRD4 and PLK1, leading to altered gene expression profiles conducive to cancer cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown promise in inhibiting key enzymes involved in cancer proliferation and bacterial metabolism.

- Receptor Modulation: It may modulate receptor activity linked to apoptosis and cell survival pathways.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a suitable half-life for therapeutic applications. Notably, it exhibits low inhibitory effects on cytochrome P450 enzymes, indicating a reduced risk for drug-drug interactions .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. A study conducted on related compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. The thiophenyl substitution may enhance the compound's interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Compounds similar to 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione have shown promising antimicrobial activity against a range of bacterial strains. The presence of the thiophen moiety is believed to contribute to this bioactivity by disrupting bacterial cell membranes.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related pyrimidine derivatives have indicated their potential as inhibitors for dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Material Science

- Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors. Research has explored the use of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can function as electron transport materials.

- Polymer Synthesis : This compound can serve as a monomer for synthesizing conducting polymers. Its incorporation into polymer chains can enhance conductivity and thermal stability, making it valuable for developing advanced materials for electronic applications.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrimidine derivatives, including 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione, against human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could be developed further as a potential chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of several thiophene-containing compounds was assessed against Gram-positive and Gram-negative bacteria. The results showed that 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine-2,4-dione scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Physicochemical Properties

- Electronic Properties :

- Solubility: Amino groups (e.g., in Mavacamten) enhance water solubility compared to thioether or alkyl derivatives. The thiophen-2-ylmethyl group may reduce solubility relative to polar substituents.

- Thermal Stability :

- Melting points of analogs range widely: 130–210°C for 6-arylthio derivatives , suggesting the target compound may similarly exhibit moderate thermal stability.

Preparation Methods

Starting Materials and Key Intermediates

- Pyrimidine-2,4(1H,3H)-dione derivatives: These serve as the core scaffold. The 6-amino derivative is a common precursor.

- Thiophen-2-ylmethyl halides: Typically bromides or chlorides used to introduce the thiophen-2-ylmethyl substituent via nucleophilic substitution.

Synthetic Route Overview

A representative synthetic pathway involves the following steps:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 6-amino-pyrimidine-2,4-dione | Reflux in ethanol or aqueous medium | High | Commercially available or prepared via literature methods |

| 2 | Alkylation with thiophen-2-ylmethyl halide | Reflux with sodium ethoxide or base in ethanol or DMF | 70-85 | Nucleophilic substitution at 6-amino group |

| 3 | Purification and crystallization | Solvent-dependent (e.g., isopropanol) | - | Ensures purity and crystallinity |

This general scheme is consistent with methods reported for related aminouracil derivatives, where sodium ethoxide or other bases facilitate the nucleophilic substitution on the 6-amino group with alkyl halides containing heteroaryl substituents.

Detailed Procedure Example

Synthesis of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione:

- Dissolve 6-amino-pyrimidine-2,4-dione (1 equivalent) in dry ethanol.

- Add sodium ethoxide solution (1 equivalent) dropwise under stirring to generate the nucleophilic amino anion.

- Add thiophen-2-ylmethyl bromide (1 equivalent) slowly to the reaction mixture.

- Reflux the mixture for 1–2 hours to ensure complete substitution.

- Cool the reaction mixture and pour into ice-cold water to precipitate the product.

- Filter, wash with water, and recrystallize from isopropanol or a suitable solvent.

The product is obtained in good yield (~75-85%) with characteristic spectral properties confirming the structure.

Analytical and Spectroscopic Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic absorption bands for NH2 stretching (~3300 cm⁻¹), C=O stretching of pyrimidine dione (~1700 cm⁻¹), and aromatic C-H stretching.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 223.25 g/mol (C9H9N3O2S).

- Elemental Analysis: Confirms the molecular formula and purity.

Comparative Summary of Preparation Methods

| Parameter | Method Using Sodium Ethoxide and Thiophen-2-ylmethyl Bromide | Alternative Methods (Literature) |

|---|---|---|

| Reaction Medium | Ethanol or DMF | Glacial acetic acid or other polar solvents |

| Base Used | Sodium ethoxide | Sodium acetate, triethylamine |

| Temperature | Reflux (78–100 °C) | 120–140 °C for related derivatives with polyphosphoric acid |

| Reaction Time | 1–2 hours | Up to 3 hours in some protocols |

| Yield | 70–85% | Comparable yields reported for similar compounds |

| Purification | Recrystallization from isopropanol | Chromatography or crystallization |

Research Findings and Notes

- The use of sodium ethoxide as a base is effective for promoting nucleophilic substitution on the 6-amino group without affecting the pyrimidine ring integrity.

- Reaction conditions are mild, avoiding harsh reagents that could lead to ring degradation.

- The thiophen-2-ylmethyl substituent introduces sulfur heteroatom functionality, which may influence biological activity and physicochemical properties.

- The synthetic route is versatile and can be adapted for other heteroaryl methyl substituents.

- No direct preparation involving cyclization or complex multi-step synthesis was found specifically for this compound, indicating the straightforward nucleophilic substitution approach is preferred.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione and related analogs?

- Methodology :

- Alkylation : React 6-aminopyrimidine-2,4-dione derivatives with thiophen-2-ylmethyl halides (e.g., bromides or chlorides) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃ or Et₃N). Yields vary (42–86%) depending on substituents .

- Reductive Amination : Use 6-formylpyrimidine intermediates with thiophen-2-ylmethylamine and NaBH₃CN in methanol at pH 5. This approach avoids side reactions with sterically hindered amines .

- Characterization : Confirm structures via ¹H/¹³C NMR (e.g., NH signals at δ 10–12 ppm, thiophene protons at δ 6.8–7.5 ppm) and LCMS for molecular ion verification .

Q. How are pyrimidine derivatives characterized to confirm structural integrity?

- Key Techniques :

- NMR Spectroscopy : Identify NH protons (broad singlets) and aromatic/heterocyclic protons. For example, thiophene protons show distinct splitting patterns .

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. experimental C/H/N ratios .

- Chromatography : Use TLC or HPLC to monitor reaction progress and confirm homogeneity .

Q. What initial biological assays are suitable for evaluating this compound?

- Anticonvulsant Activity : Test in rodent seizure models (e.g., maximal electroshock) at 30–100 mg/kg doses. Compare with reference drugs like phenytoin .

- Enzyme Inhibition : Screen against kinases (e.g., eEF-2K) using ATP-binding assays. IC₅₀ values <10 µM indicate strong inhibition potential .

Advanced Research Questions

Q. How can contradictory results in alkylation reactions be resolved?

- Case Study : When benzyl chlorides fail to react with thieno[2,3-d]pyrimidine cores (e.g., low yields <20%), switch to chloroacetamides in DMF/K₂CO₃. Steric hindrance and electronic effects of substituents (e.g., electron-withdrawing groups) dictate reactivity .

- Optimization : Use high-throughput screening to test solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃). Elevated temperatures (60–80°C) improve yields for bulky substrates .

Q. What strategies enhance the biological activity of thiophene-functionalized pyrimidines?

- Structure-Activity Relationships (SAR) :

- Thiophene Position : 2-Thiophenemethyl derivatives show higher anticonvulsant activity than 3-substituted analogs due to improved lipophilicity .

- Substituent Effects : Electron-donating groups (e.g., -OMe) on the phenyl ring increase kinase inhibition (eEF-2K IC₅₀ = 2.1 µM vs. 8.7 µM for unsubstituted analogs) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability. Test in vitro metabolic stability assays .

Q. How can conflicting data in biological assays be analyzed?

- Case Example : A compound may show high in vitro enzyme inhibition (eEF-2K IC₅₀ = 1.5 µM) but poor in vivo anticonvulsant activity. Potential causes:

- Pharmacokinetics : Low blood-brain barrier penetration. Use logP calculations (optimal range: 2–3) and PAMPA-BBB assays to validate .

- Metabolic Instability : Identify metabolites via LC-MS/MS. Methylation of NH groups often reduces first-pass metabolism .

Q. What crystallographic insights guide molecular docking studies?

- Hydrogen Bonding : Crystal structures (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione) reveal intermolecular N–H⋯O bonds critical for stabilizing active conformations .

- Docking Protocols : Use AutoDock Vina with force fields (AMBER) to simulate interactions with eEF-2K ATP pockets. Validate with mutagenesis data (e.g., Lys52Ala mutations reduce binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.